2-Acetamidonicotinic acid
Overview
Description
2-Acetamidonicotinic acid is a chemical compound with the CAS Number: 17782-03-5 and a molecular weight of 180.16 . Its IUPAC name is 2-(acetylamino)nicotinic acid .
Molecular Structure Analysis
The molecular formula of 2-Acetamidonicotinic acid is C8H8N2O3 . The InChI code is 1S/C8H8N2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 2-Acetamidonicotinic acid are not available, it’s worth noting that similar compounds often participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The density of 2-Acetamidonicotinic acid is 1.404g/cm3, and its boiling point is 465.2ºC at 760mmHg .Scientific Research Applications
Cosmeceutical Applications in Skincare
2-Acetamidonicotinic acid: has been explored for its potential in skincare products. Its derivative, niacinamide, is known for its role in reducing oxidative stress and inflammation, making it a valuable ingredient in anti-aging and skin health products .
Therapeutic Applications in Medicine
Amino acids, including derivatives like 2-Acetamidonicotinic acid , are essential in protein synthesis and serve as precursors for secondary metabolism molecules. They have therapeutic potential in treating diseases such as cancers and inflammations due to their role in physiological processes .
Biotechnological Research
In biotechnology, 2-Acetamidonicotinic acid derivatives have been studied for their effects on gene expression and protein synthesis. They may influence the development of new therapeutics and vaccines, especially in response to viral infections like SARS-CoV-2 .
Pharmaceutical Research and Development
This compound is utilized in pharmaceutical research for drug synthesis and as a precursor for more complex molecules. Its role in the development of new drugs, especially those targeting metabolic pathways, is significant .
Chemical Synthesis
2-Acetamidonicotinic acid: plays a role in chemical synthesis, serving as a building block for various organic compounds. It is used in the synthesis of aromatic aldehydes, ketones, and amides, which are valuable in different industrial applications .
Material Science
In material science, 2-Acetamidonicotinic acid is used in the synthesis of new materials, including polymers and nanomaterials. Its properties can influence the development of innovative materials with specific characteristics for industrial use .
Environmental Applications
Derivatives of nicotinic acid, which include 2-Acetamidonicotinic acid , are being modified to develop new agents against plant diseases. They act as elicitors to stimulate plants’ natural defenses, offering an ecological method to protect crops .
Analytical Chemistry
2-Acetamidonicotinic acid: is also relevant in analytical chemistry, where it may be used as a standard or reagent in various analytical methods. Its precise and accurate measurement is crucial for supporting processes related to drug discovery and development .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to niacin (also known as vitamin b3 or nicotinic acid), which is known to target a variety of enzymes and receptors in the body
Mode of Action
The mode of action of 2-Acetamidonicotinic acid is currently not well-documented. Given its structural similarity to Niacin, it may share some of its mechanisms. Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Result of Action
Niacin is known to have a variety of effects, including reducing the risk of myocardial infarctions, treating hyperlipidemia, dyslipidemia, and hypertriglyceridemia .
properties
IUPAC Name |
2-acetamidopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKPMLZTPRQPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525425 | |
Record name | 2-Acetamidopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00525425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidonicotinic acid | |
CAS RN |
17782-03-5 | |
Record name | 2-Acetamidopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00525425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main reactions 2-acetamidonicotinic acid undergoes according to the provided research?
A1: The research highlights that 2-acetamidonicotinic acid serves as a crucial starting material for synthesizing various heterocyclic compounds. Specifically, it reacts with aromatic amines like o-toluidine, p-bromoaniline, or o-chloroaniline under fusion conditions. This process forms 8-aza analogs of quinazolinones, namely 3-aryl-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-ones, which are structurally similar to quinazolinones but with a nitrogen atom replacing a carbon in the ring system [, ].
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